molecular formula C16H15N3O3S B2970922 N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1448065-34-6

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2970922
CAS RN: 1448065-34-6
M. Wt: 329.37
InChI Key: YNBGKBMHAHTXEA-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1995 by Pfizer as part of a research program to develop new analgesic drugs.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A novel approach to synthesizing di- and mono-oxalamides, including compounds similar to the requested chemical, showcases innovative synthetic pathways. This methodology is significant for producing anthranilic acid derivatives and oxalamides, highlighting the versatility of these compounds in chemical synthesis (Mamedov et al., 2016).

Anticancer Activity

Research on sulfur-containing heterocyclic analogs, including structures related to the requested compound, indicates potential antiproliferative activity against cancer cells. The presence of hydroxyl groups in such compounds has been linked to anticancer activity through mechanisms involving oxidative stress modulation and apoptosis induction in laryngeal carcinoma cells (Haridevamuthu et al., 2023).

Catalytic Applications

Copper-catalyzed coupling reactions benefit from the structural features of compounds like N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide. These compounds can act as effective ligands or intermediates in facilitating the amidation of aryl chlorides, demonstrating their utility in developing pharmaceuticals and materials science (De, Yin, & Ma, 2017).

Organocatalysis

N-(2-Hydroxyphenyl)-prolinamides, sharing structural motifs with the compound of interest, have shown efficacy as organocatalysts for asymmetric aldol reactions. Such research underscores the compound's potential in facilitating stereoselective synthesis, which is crucial for producing chiral drugs and molecules (Sathapornvajana & Vilaivan, 2007).

Material Science and Optoelectronics

The synthesis and properties of 3-aryl-2-cyano acrylamide derivatives, related to the structure of the requested compound, have implications in material science, particularly in developing materials with mechanofluorochromic properties. Such compounds are of interest for applications in sensors, displays, and security inks, where changes in fluorescence upon mechanical stress are desirable (Song et al., 2015).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c17-10-11-4-1-2-5-12(11)19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBGKBMHAHTXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

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